

2-Bromo-4-(trifluoromethoxy)aniline CAS number 175278-17-8

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Compound of Interest

Compound Name:	2-Bromo-4-(trifluoromethoxy)aniline
Cat. No.:	B065650

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An In-depth Technical Guide to **2-Bromo-4-(trifluoromethoxy)aniline** (CAS: 175278-17-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of **2-Bromo-4-(trifluoromethoxy)aniline**, a key halogenated and fluorinated building block in modern organic synthesis. The strategic placement of the bromine atom, the activating amine, and the electronically unique trifluoromethoxy group makes this compound a highly valuable intermediate. Its utility is most pronounced in the development of pharmaceuticals, agrochemicals, and advanced materials where precise control over properties like lipophilicity, metabolic stability, and reactivity is paramount. This document details the compound's physicochemical properties, provides a validated synthesis and purification strategy, explores its chemical reactivity with representative protocols for palladium-catalyzed cross-coupling reactions, and discusses its applications and safety considerations.

The Strategic Importance of 2-Bromo-4-(trifluoromethoxy)aniline

In the landscape of medicinal and materials chemistry, the trifluoromethoxy (-OCF₃) group has emerged as a critical substituent for modulating molecular properties. Unlike its trifluoromethyl

(-CF₃) analogue, the -OCF₃ group is a powerful electron-withdrawing group via induction but is a weak pi-donor through resonance. It is known to increase lipophilicity, which can significantly improve a molecule's ability to cross biological membranes, enhancing bioavailability.^[1] Furthermore, the exceptional stability of the C-F bonds within the trifluoromethoxy group often imparts enhanced metabolic stability to parent molecules, prolonging their in-vivo half-life.^[2]

2-Bromo-4-(trifluoromethoxy)aniline, CAS 175278-17-8, capitalizes on these benefits. It is a trifunctional intermediate where:

- The aniline moiety is a versatile precursor for a vast range of chemical transformations.
- The bromine atom serves as a reliable and reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.^[3]
- The trifluoromethoxy group, positioned para to the amine, influences the electronic character and physicochemical properties of the entire scaffold.

This unique combination makes the molecule a preferred intermediate for creating complex molecular architectures in drug discovery programs, particularly those targeting neurological disorders, as well as in the synthesis of novel herbicides and pesticides.^{[3][4]}

Physicochemical Properties & Characterization

Accurate characterization is the foundation of reproducible science. The key properties of **2-Bromo-4-(trifluoromethoxy)aniline** are summarized below.

Property	Value	Reference(s)
CAS Number	175278-17-8	
Molecular Formula	C ₇ H ₅ BrF ₃ NO	
Molecular Weight	256.02 g/mol	
Appearance	Colorless to light yellow clear liquid	[4]
Density	1.693 g/mL at 25 °C	
Boiling Point	209 °C	
Refractive Index (n _{20/D})	1.504	
Purity	Typically ≥98% (GC)	[4]
SMILES	Nc1ccc(OC(F)(F)F)cc1Br	
InChI Key	ROSTYHNIIDIBEG- UHFFFAOYSA-N	

Spectroscopic Profile (Predicted)

While comprehensive, peer-reviewed spectral data for this specific compound is not readily available in public databases, its structure allows for reliable prediction of key spectroscopic features based on analogous compounds.[\[1\]](#)[\[5\]](#)[\[6\]](#)

- ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The protons on the aromatic ring will exhibit splitting patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the two amine (-NH₂) protons would also be present, typically between 3.5-4.5 ppm, whose chemical shift can be concentration-dependent and which will exchange with D₂O.
- ¹³C NMR: The spectrum will display 7 unique carbon signals. The carbon bearing the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to bromine will be significantly downfield. The remaining four aromatic carbons will appear in the typical 110-150 ppm range.

- ^{19}F NMR: A single, sharp singlet is expected, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent.
- Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion (M^+) peak and an $\text{M}+2$ peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing one bromine atom.

Synthesis and Purification

The most direct and industrially viable route to **2-Bromo-4-(trifluoromethoxy)aniline** is the regioselective electrophilic bromination of the commercially available starting material, 4-(trifluoromethoxy)aniline. The amino group is a strong ortho-, para-director; since the para position is blocked, bromination is directed to one of the two equivalent ortho positions.

Synthetic Scheme

Caption: Synthesis of **2-Bromo-4-(trifluoromethoxy)aniline**.

Recommended Synthesis Protocol

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.^[7] All operations should be conducted in a well-ventilated fume hood.

Materials:

- 4-(trifluoromethoxy)aniline (1.0 equiv)
- Glacial Acetic Acid
- Bromine (1.0-1.1 equiv)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Ethyl acetate or Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Round-bottom flask, addition funnel, magnetic stirrer

Procedure:

- Dissolution: Dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath.
- Bromination: In a separate addition funnel, prepare a solution of bromine (1.05 equiv) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching: Carefully pour the reaction mixture into a beaker containing ice water. A precipitate or oil may form.
- Neutralization & Workup: Slowly add saturated NaHCO₃ solution until the mixture is neutral (pH ~7-8) to quench the acetic acid. The reddish-brown color of excess bromine can be removed by adding saturated sodium thiosulfate solution dropwise until the color disappears.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, a colorless to light yellow liquid, can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to achieve high purity (>98%).^[4]

Chemical Reactivity and Synthetic Utility

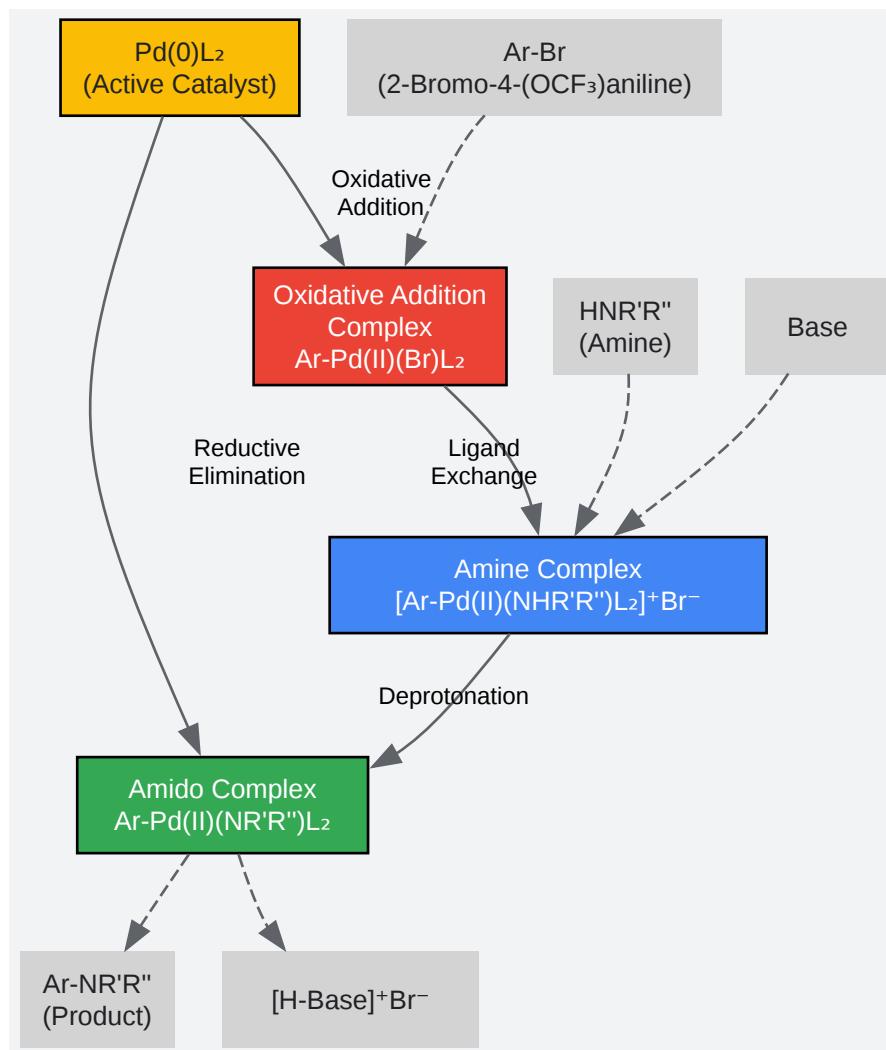
The synthetic value of **2-Bromo-4-(trifluoromethoxy)aniline** lies in its predictable reactivity, enabling its use in robust, scalable chemical transformations. The primary sites of reactivity are the bromine atom and the amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[\[8\]](#)

- Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with an organoboron reagent (e.g., arylboronic acids), creating biaryl structures.[\[9\]](#)[\[10\]](#)
- Buchwald-Hartwig Amination: Forms a C-N bond by coupling with a primary or secondary amine, leading to more complex aniline derivatives.[\[11\]](#)[\[12\]](#)
- Sonogashira Coupling: Creates a C-C bond with a terminal alkyne.
- Heck Coupling: Forms a C-C bond with an alkene.

The electron-withdrawing nature of the trifluoromethoxy group can facilitate the initial oxidative addition step in the catalytic cycle, often leading to efficient reactions.[\[13\]](#)

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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling **2-Bromo-4-(trifluoromethoxy)aniline** with a generic arylboronic acid. Reaction conditions may require optimization for specific substrates.[\[14\]](#)

Materials:

- **2-Bromo-4-(trifluoromethoxy)aniline** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)

- Pd(PPh₃)₄ (0.01-0.05 equiv) or other suitable Pd catalyst/ligand system
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
- Anhydrous solvent (e.g., Dioxane, Toluene, or DME/Water mixture)
- Schlenk flask or sealed vial

Procedure:

- Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-4-(trifluoromethoxy)aniline** (1.0 equiv), the arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
- Solvent Addition: Add the degassed solvent via syringe.
- Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Material Science

The primary application of **2-Bromo-4-(trifluoromethoxy)aniline** is as a versatile intermediate in the synthesis of complex organic molecules for high-value industries.[\[4\]](#)

- Pharmaceutical Development: It is a key building block for active pharmaceutical ingredients (APIs). The trifluoromethoxy group is often incorporated to enhance a drug candidate's metabolic stability and cell permeability. Its use is noted in the development of drugs for neurological disorders.[\[3\]](#)[\[4\]](#)

- Agrochemicals: The compound is used to synthesize advanced herbicides and pesticides. The -OCF₃ group can increase the potency and environmental persistence profile of the active ingredient.[4]
- Material Science: The unique electronic properties imparted by the -OCF₃ group make this aniline an attractive candidate for developing functional materials, such as polymers and coatings that require high thermal and chemical resistance.[3][4]

Safety, Handling, and Storage

Proper handling of **2-Bromo-4-(trifluoromethoxy)aniline** is essential to ensure laboratory safety.

Hazard Identification

Hazard Type	GHS Classification and Statements	Reference(s)
Signal Word	Warning	
Pictograms	GHS07 (Exclamation Mark)	
Hazard Codes	H315, H319, H335	
Statements	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	

Safe Handling and Storage

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.^[4] Keep away from strong oxidizing agents.

Conclusion

2-Bromo-4-(trifluoromethoxy)aniline is a sophisticated and highly enabling chemical intermediate. Its value is derived from the convergence of three key functional motifs: a reactive bromine handle for coupling reactions, a versatile aniline core, and a property-enhancing trifluoromethoxy group. For researchers in drug discovery and material science, this compound provides a reliable and strategic starting point for the synthesis of novel molecules with improved pharmacokinetic and material properties. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is crucial for leveraging its full potential in advancing chemical innovation.

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